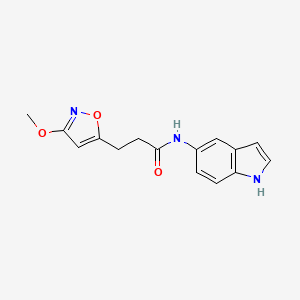![molecular formula C19H17N7O B14938257 3-(pyrimidin-2-ylamino)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide](/img/structure/B14938257.png)
3-(pyrimidin-2-ylamino)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(pyrimidin-2-ylamino)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide is a complex organic compound that features a pyrimidine ring, a triazolopyridine moiety, and a benzamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyrimidin-2-ylamino)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the triazolopyridine moiety: This can be achieved through a one-pot synthesis involving 2-hydrazinopyridine and substituted aromatic aldehydes under mild conditions.
Coupling with pyrimidine: The triazolopyridine intermediate is then coupled with a pyrimidine derivative using appropriate coupling reagents and catalysts.
Formation of the benzamide group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
3-(pyrimidin-2-ylamino)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or triazolopyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(pyrimidin-2-ylamino)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a kinase inhibitor, particularly targeting c-Met kinase, which is implicated in various cancers.
Biological Studies: The compound is used in cell cycle assays, apoptosis studies, and fluorescence staining to understand its effects on cancer cell lines.
Drug Design: Its structure serves as a scaffold for designing new therapeutic agents with improved efficacy and selectivity.
Wirkmechanismus
The mechanism of action of 3-(pyrimidin-2-ylamino)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide involves inhibition of specific kinases, such as c-Met kinase . This inhibition disrupts signaling pathways that are crucial for cancer cell proliferation and survival. The compound binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent activation of downstream signaling molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazolo[4,3-a]pyridines: These compounds share the triazolopyridine moiety and exhibit similar biological activities.
Pyrimidine Derivatives: Compounds with pyrimidine rings are widely studied for their medicinal properties.
Uniqueness
3-(pyrimidin-2-ylamino)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide is unique due to its combination of three distinct pharmacophores: pyrimidine, triazolopyridine, and benzamide. This unique structure allows it to interact with multiple molecular targets, enhancing its potential as a multi-target therapeutic agent.
Eigenschaften
Molekularformel |
C19H17N7O |
|---|---|
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
3-(pyrimidin-2-ylamino)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C19H17N7O/c27-18(20-11-8-17-25-24-16-7-1-2-12-26(16)17)14-5-3-6-15(13-14)23-19-21-9-4-10-22-19/h1-7,9-10,12-13H,8,11H2,(H,20,27)(H,21,22,23) |
InChI-Schlüssel |
IDUIUUKUPGIRRZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NN=C(N2C=C1)CCNC(=O)C3=CC(=CC=C3)NC4=NC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


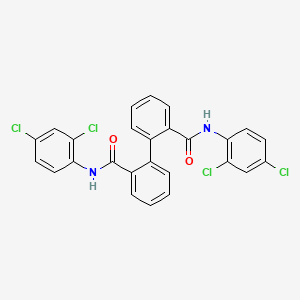
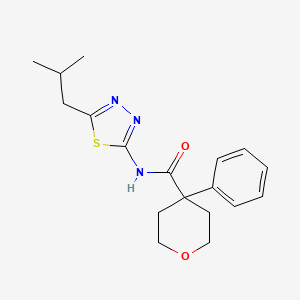
![4,5-dimethoxy-2-nitro-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14938179.png)
![3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide](/img/structure/B14938183.png)
![4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}-2-methylisoquinolin-1(2H)-one](/img/structure/B14938184.png)

![Methyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B14938197.png)
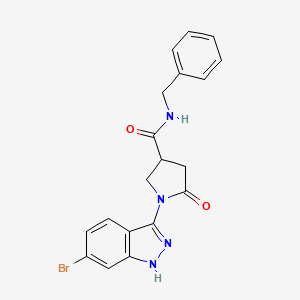
![Ethyl 4-{[4-(acetylamino)phenyl]carbonyl}piperazine-1-carboxylate](/img/structure/B14938211.png)
![2-({2-[(4-Nitrophenyl)carbonyl]hydrazinyl}carbonyl)phenyl acetate](/img/structure/B14938212.png)
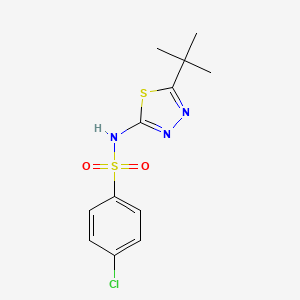
![N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanamide](/img/structure/B14938233.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide](/img/structure/B14938241.png)
